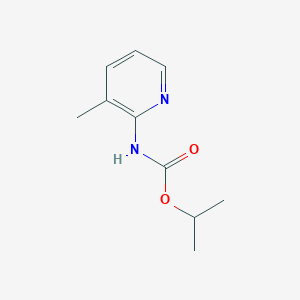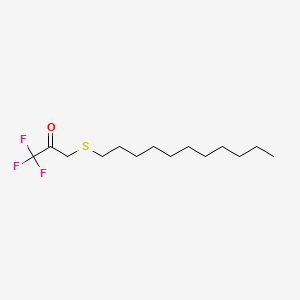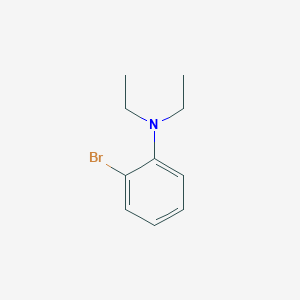
Benzenamine, 2-bromo-N,N-diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 2-bromo-N,N-diethyl- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the second position of the benzene ring and two diethyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-bromo-N,N-diethyl- typically involves the bromination of N,N-diethylbenzenamine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is usually conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of Benzenamine, 2-bromo-N,N-diethyl- may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-bromo-N,N-diethyl- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction Reactions: The bromine atom can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used, often in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous solvents.
Major Products Formed
Substitution: Products include N,N-diethylbenzenamine derivatives with different substituents replacing the bromine atom.
Oxidation: Products can include nitro compounds, quinones, or other oxidized derivatives.
Reduction: The primary product is N,N-diethylbenzenamine.
Scientific Research Applications
Benzenamine, 2-bromo-N,N-diethyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 2-bromo-N,N-diethyl- involves its interaction with various molecular targets. The bromine atom and the diethyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Benzenamine, 2-bromo-N,N-diethyl- can be compared with other similar compounds such as:
Benzenamine, 2-chloro-N,N-diethyl-: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
Benzenamine, 2-bromo-N,N-dimethyl-: Similar but with dimethyl groups instead of diethyl groups. This affects its solubility and reactivity.
Aniline: The parent compound without any substituents. It is less reactive and has different applications.
Properties
CAS No. |
90944-48-2 |
|---|---|
Molecular Formula |
C10H14BrN |
Molecular Weight |
228.13 g/mol |
IUPAC Name |
2-bromo-N,N-diethylaniline |
InChI |
InChI=1S/C10H14BrN/c1-3-12(4-2)10-8-6-5-7-9(10)11/h5-8H,3-4H2,1-2H3 |
InChI Key |
JVJKMLRIMWPFHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




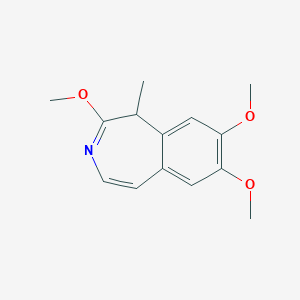
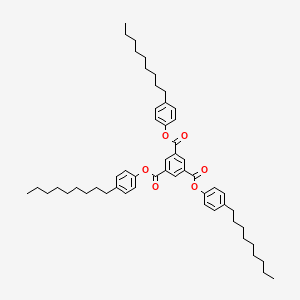
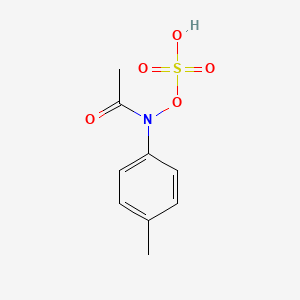
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

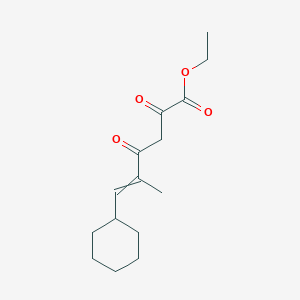
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
stannane](/img/structure/B14351820.png)

